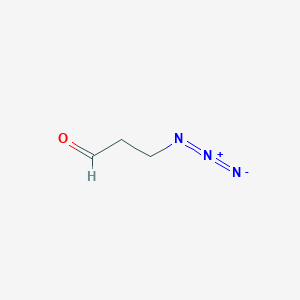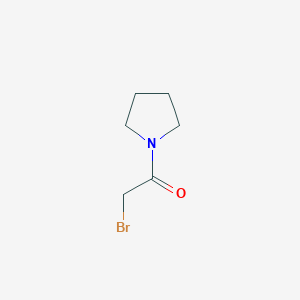
3-Azidopropanal
Overview
Description
3-Azidopropanal is an organic compound with the molecular formula C3H5N3O It is characterized by the presence of an azide group (-N3) attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidopropanal can be synthesized through several methods. One common approach involves the reaction of sodium azide with α,β-unsaturated aldehydes in aqueous acetic acid . Another method includes the sequential aldol addition of this compound to acetaldehyde, followed by oxidation to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using suitable catalysts, are applicable. The scalability of these methods would depend on the optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azidopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Carboxylic acids or lactones.
Reduction: Amines.
Substitution: Triazoles, particularly in click chemistry applications.
Scientific Research Applications
3-Azidopropanal has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and polyesters.
Industry: It is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Azidopropanal primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis.
Comparison with Similar Compounds
3-Azido-1-propanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
3-Azido-1-propanamine: Contains an amine group instead of an aldehyde group.
2-Azidoethanol: A shorter chain azide compound with similar reactivity.
Uniqueness: 3-Azidopropanal is unique due to its aldehyde functional group, which provides distinct reactivity compared to its alcohol and amine counterparts. This makes it particularly useful in specific synthetic applications where the aldehyde group can participate in further reactions, such as aldol condensations or oxidations.
Properties
IUPAC Name |
3-azidopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMDUGQAUUXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447518 | |
| Record name | Propanal, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58503-60-9 | |
| Record name | Propanal, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)









